2-Ethyl-5-nitrophenol
Overview
Description
2-Ethyl-5-nitrophenol is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenol, where the phenol ring is substituted with an ethyl group at the second position and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ethyl-5-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-ethylphenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective nitration at the fifth position of the phenol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as recrystallization or distillation are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-5-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The hydroxyl group of the phenol can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Alkyl halides, acid chlorides, or anhydrides in the presence of a base.
Oxidation: Potassium permanganate or chromic acid.
Major Products:
Reduction: 2-Ethyl-5-aminophenol.
Substitution: Various ethers or esters depending on the substituent.
Oxidation: 2-Carboxy-5-nitrophenol.
Scientific Research Applications
2-Ethyl-5-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of nitro and ethyl substituents on phenolic compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-ethyl-5-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The phenolic hydroxyl group can form hydrogen bonds and participate in redox reactions, influencing biological pathways.
Comparison with Similar Compounds
2-Nitrophenol: Lacks the ethyl group, making it less hydrophobic.
4-Nitrophenol: The nitro group is at the para position, altering its reactivity.
2-Ethylphenol: Lacks the nitro group, affecting its electron-withdrawing properties.
Uniqueness: 2-Ethyl-5-nitrophenol is unique due to the combined presence of both the ethyl and nitro groups, which influence its chemical reactivity and potential applications. The ethyl group increases its hydrophobicity, while the nitro group enhances its electron-withdrawing capability, making it a versatile compound for various chemical transformations.
Properties
IUPAC Name |
2-ethyl-5-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-2-6-3-4-7(9(11)12)5-8(6)10/h3-5,10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFIMSVIDUTMLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597063 | |
Record name | 2-Ethyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90005-90-6 | |
Record name | 2-Ethyl-5-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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